Tert-butyl 4-carbamoylbenzoate
CAS No.:
Cat. No.: VC18097717
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO3 |
|---|---|
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | tert-butyl 4-carbamoylbenzoate |
| Standard InChI | InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H2,13,14) |
| Standard InChI Key | CYQFJLUPQMMIEN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl 4-carbamoylbenzoate consists of a benzoic acid derivative where the carboxylic acid group is esterified with tert-butanol, and the para-position of the aromatic ring is substituted with a carbamoyl group (). The tert-butyl group () provides steric bulk, influencing the compound’s reactivity and solubility. The carbamoyl group introduces hydrogen-bonding capabilities, which may enhance interactions in biological systems or crystalline structures.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1307310-12-8 |
| Molecular Formula | |
| Molecular Weight | 221.3 g/mol |
| Purity | 95% |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
NMR: Peaks corresponding to the tert-butyl group typically appear as a singlet at ~1.3–1.5 ppm, while aromatic protons resonate between 7.5–8.5 ppm. The carbamoyl NH protons may show broad signals near 5.5–6.5 ppm, depending on solvent and concentration.
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NMR: The carbonyl carbon of the carbamoyl group appears at ~165–170 ppm, and the ester carbonyl resonates at ~170–175 ppm.
Infrared (IR) Spectroscopy:
Strong absorption bands for the carbonyl groups (ester: ~1720 cm, carbamoyl: ~1680 cm) and N–H stretches (~3350 cm) are characteristic.
Synthesis and Reaction Mechanisms
Carbamoylation of Benzoic Acid Derivatives
Reaction of 4-carbamoylbenzoic acid with tert-butanol under acidic or coupling conditions (e.g., using -dicyclohexylcarbodiimide, DCC). This method may require protection of the carbamoyl group to prevent side reactions.
Esterification of Preformed Carbamoylbenzoic Acids
A more feasible route involves esterifying 4-carbamoylbenzoic acid with tert-butanol using catalysts like p-toluenesulfonic acid (PTSA) or enzymatic methods. For example, a related synthesis of methyl 3-tert-butyl-5-carbamoylbenzoate uses methanol and sodium methoxide in a 1:2–1:15 molar ratio.
Table 2: Representative Reaction Conditions for Analogous Compounds
| Compound | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| TERT-BUTYL 4-CYANOPHENYLCARBAMATE | Sulfonated graphene oxide | Neat | 88% | |
| Methyl 3-tert-butyl-5-carbamoylbenzoate | Sodium methoxide | Methanol | N/A |
Mechanistic Insights
The tert-butyl group’s steric hindrance slows nucleophilic attack at the ester carbonyl, enhancing stability. In contrast, the carbamoyl group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution, though this reactivity remains underexplored for tert-butyl 4-carbamoylbenzoate.
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
Carbamates are widely used as protecting groups for amines in peptidomimetics and alkaloid synthesis. Tert-butyl 4-carbamoylbenzoate’s stability under acidic conditions makes it suitable for temporary protection during multi-step syntheses. For instance, analogous compounds like tert-butyl N-(4-formylbenzyl)carbamate serve as intermediates in anticancer agent development .
Materials Science Applications
The tert-butyl group’s hydrophobicity may aid in designing self-assembled monolayers (SAMs) or polymer coatings. Carbamoyl groups could enhance adhesion to polar substrates, though experimental validation is needed.
Future Research Directions
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Synthetic Optimization: Develop solvent-free or green catalytic methods inspired by sulfonated graphene oxide techniques used for related carbamates .
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Biological Screening: Evaluate antimicrobial, anticancer, and antioxidant activities through in vitro assays.
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Computational Studies: Perform density functional theory (DFT) calculations to predict reactivity patterns and optimize synthetic pathways.
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